molecular formula C11H10N2O2S B14645007 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- CAS No. 52800-59-6

2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-

Cat. No.: B14645007
CAS No.: 52800-59-6
M. Wt: 234.28 g/mol
InChI Key: ZBDJAWKHXMMSQP-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is a heterocyclic compound that features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: A simpler analog without the methoxyphenyl and thioxo groups.

    4-Imidazolidinone: Another analog with different substituents on the imidazolidinone ring.

    Thiazolidinones: Compounds with a similar ring structure but containing sulfur in place of one of the nitrogen atoms.

Uniqueness

2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is unique due to the presence of both the methoxyphenyl and thioxo groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various applications, distinguishing it from other imidazolidinone derivatives.

Properties

CAS No.

52800-59-6

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(16)13-11(14)12-9/h2-6H,1H3,(H2,12,13,14,16)

InChI Key

ZBDJAWKHXMMSQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)NC(=O)N2

Origin of Product

United States

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